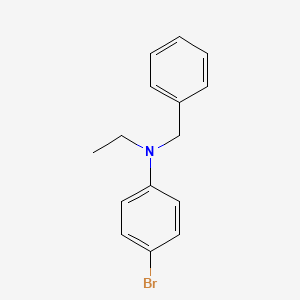

Benzyl-(4-bromo-phenyl)-ethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl-(4-bromo-phenyl)-ethyl-amine is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a benzyl group, an ethyl group, and a bromine atom attached to the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4-bromo-phenyl)-ethyl-amine typically involves multiple steps. One common method is the nucleophilic substitution reaction where aniline is first protected by N-TBS (tert-butylsilyl) to shield the nitrogen atom. This protection is achieved under mild conditions using methyllithium as a deprotonating agent and TBS-Cl (tert-butylsilyl chloride) in 2-methyltetrahydrofuran (2-MeTHF) solvent . The protected aniline is then subjected to bromination to introduce the bromine atom at the para position. Finally, the benzyl and ethyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl-(4-bromo-phenyl)-ethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium amide (NaNH2) and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aniline derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

Benzyl-(4-bromo-phenyl)-ethyl-amine is primarily utilized as a building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the following applications:

- Organic Synthesis : It serves as a precursor in the synthesis of complex molecules through cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are crucial for developing pharmaceuticals and agrochemicals.

- Pharmaceutical Development : The compound is employed in the synthesis of biologically active molecules. For instance, it can be used to create analogs of known drugs to enhance their efficacy or reduce side effects. A notable example includes its role in developing compounds that exhibit PPARα agonism, which is relevant for metabolic disorders .

Biological Applications

The biological significance of this compound extends to:

- Drug Discovery : It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. The bromine substituent enhances the compound's reactivity and binding affinity to biological targets, facilitating drug design .

- Toxicology Studies : The compound can be used in toxicological assessments to evaluate the safety profiles of new drugs. Physiologically-based pharmacokinetic models have integrated such compounds to predict human exposure based on animal toxicity data .

Industrial Applications

In industrial contexts, this compound finds utility in:

- Dyes and Pigments Production : Its unique chemical structure allows it to be used in synthesizing various dyes and pigments, which are essential in textile and paint industries.

- Agrochemicals : The compound is also explored for developing herbicides and pesticides due to its ability to modify biological pathways in plants .

Case Study 1: Drug Development

A study focused on the synthesis of derivatives from this compound demonstrated that modifications to the ethyl group could enhance biological activity against specific cancer cell lines. For example, derivatives with additional functional groups showed improved potency compared to the parent compound, indicating its potential as a lead compound in drug discovery .

Case Study 2: Toxicological Assessment

Research involving physiologically-based pharmacokinetic modeling utilized this compound to assess chemical risks. The model linked in vitro toxicity data with potential human exposure scenarios, highlighting the importance of this compound in understanding drug metabolism and safety .

Mecanismo De Acción

The mechanism of action of Benzyl-(4-bromo-phenyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzyl and ethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromoaniline: A simpler analog with only a bromine atom attached to the aniline structure.

N-Benzyl-4-bromoaniline: Similar to Benzyl-(4-bromo-phenyl)-ethyl-amine but lacks the ethyl group.

N-Ethyl-4-bromoaniline: Similar but lacks the benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and ethyl groups, which can enhance its reactivity and versatility in chemical reactions compared to its simpler analogs. This makes it a valuable compound in various synthetic and research applications.

Propiedades

Fórmula molecular |

C15H16BrN |

|---|---|

Peso molecular |

290.20 g/mol |

Nombre IUPAC |

N-benzyl-4-bromo-N-ethylaniline |

InChI |

InChI=1S/C15H16BrN/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3 |

Clave InChI |

KDYMDPNNNNFMKL-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.